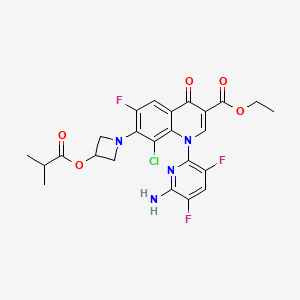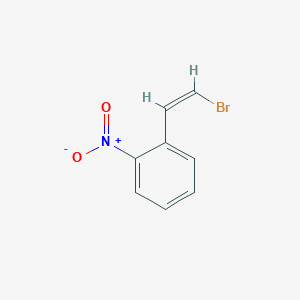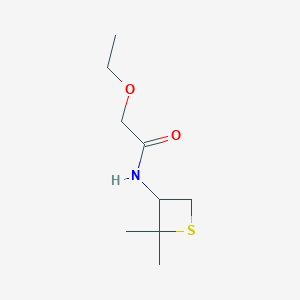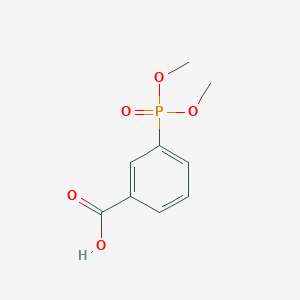
3-(Dimethoxyphosphoryl)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethoxyphosphoryl)benzoic acid is an organic compound with the molecular formula C9H11O5P It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphoryl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a phosphorylating agent. One common method is the reaction of 3-hydroxybenzoic acid with dimethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(Dimethoxyphosphoryl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethoxyphosphoryl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Dimethoxyphosphoryl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Dimethoxyphosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mevinphos: A related organophosphate compound used as an insecticide.
Dimethylphosphite: A precursor in the synthesis of various phosphorylated compounds.
3-Hydroxybenzoic Acid: The parent compound used in the synthesis of 3-(Dimethoxyphosphoryl)benzoic acid.
Uniqueness
3-(Dimethoxyphosphoryl)benzoic acid is unique due to its specific structure, which combines the properties of benzoic acid and organophosphates. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11O5P |
|---|---|
Poids moléculaire |
230.15 g/mol |
Nom IUPAC |
3-dimethoxyphosphorylbenzoic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(12,14-2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
SZRBNVSWAKEEJE-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=CC=CC(=C1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)


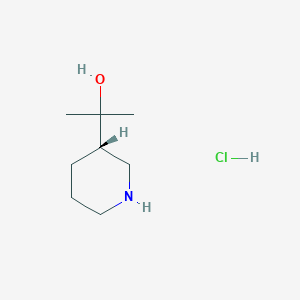
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)
